molecular formula C11H20N2O2 B13014769 tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate

tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate

Cat. No.: B13014769
M. Wt: 212.29 g/mol
InChI Key: AHUMUTMZKQKDPI-ASODMVGOSA-N
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Description

tert-Butyl ((3R,5S)-6-azabicyclo[320]heptan-3-yl)carbamate is a bicyclic compound with a unique structure that includes a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting neurological disorders and other diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is unique due to its specific stereochemistry and bicyclic structure. This uniqueness allows it to exhibit distinct reactivity and binding properties compared to other similar compounds .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7?,8-,9+/m1/s1

InChI Key

AHUMUTMZKQKDPI-ASODMVGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]2C(C1)CN2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNC2C1

Origin of Product

United States

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